Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate
Overview
Description
Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate is a useful research compound. Its molecular formula is C12H19F2NO2 and its molecular weight is 247.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
Tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate, while not directly mentioned, shares structural similarities with compounds studied for their synthesis methods and molecular structure characterization. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized through a cyclic amino acid ester formation via an intramolecular lactonization reaction. This compound was characterized using 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis, indicating a biclyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio in the crystal (Moriguchi et al., 2014). Another study on the chiral version of this compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, highlights its synthesis without chiral catalysts or enzymes and characterization through NMR spectroscopy and X-ray diffraction analysis, revealing an orthorhombic space group structure (Moriguchi et al., 2014).
Application in Synthesis of Tropane Alkaloids
The research on the synthesis of tropane alkaloids, such as (+)-pseudococaine, utilizes compounds structurally related to this compound. A study described the ring-closing iodoamination of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates, leading to 8-azabicyclo[3.2.1]octane scaffolds. This process was integral to synthesizing (+)-pseudococaine hydrochloride, showcasing the potential of using such compounds in complex organic synthesis pathways (Brock et al., 2012).
Enantioselective Synthesis Applications
The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for potent CCR2 antagonists, demonstrates another application. The synthesis involved an iodolactamization yielding highly functionalized (1R,2S,4S,5S)-tert-butyl 2-(benzyloxycarbonylamino)-4-iodo-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate, highlighting the utility of such compounds in medicinal chemistry (Campbell et al., 2009).
Photostimulated Tert-butylation
In another interesting application, the photostimulated tert-butylation of difluorinated aromatics was investigated, involving electron and proton transfers. This study exemplifies the potential of tert-butyl compounds in facilitating specific chemical reactions under light stimulation, which could have implications for developing new materials or chemical synthesis methods (Kim et al., 2001).
Properties
IUPAC Name |
tert-butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO2/c1-11(2,3)17-10(16)15-7-5-4-6-8-9(15)12(8,13)14/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWORBKDDPYQJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC2C1C2(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129640 | |
Record name | 2-Azabicyclo[5.1.0]octane-2-carboxylic acid, 8,8-difluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704724-77-5 | |
Record name | 2-Azabicyclo[5.1.0]octane-2-carboxylic acid, 8,8-difluoro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704724-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azabicyclo[5.1.0]octane-2-carboxylic acid, 8,8-difluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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